5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Overview
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of pyridine and pyrrole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the aldehyde group at the 4-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for anticancer and antimicrobial agents .
Industry: The compound’s unique structure makes it valuable in the development of organic semiconductors and other advanced materials used in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Comparison: Compared to its analogs, 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the presence of the methyl group at the 5-position and the aldehyde group at the 4-position. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-4-11-9-7(2-3-10-9)8(6)5-12/h2-5H,1H3,(H,10,11) |
InChI Key |
ZDZNNMSRRQFQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C=O)C=CN2 |
Origin of Product |
United States |
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